molecular formula C12H12N2O3 B15202366 Methyl 6-amino-4-methoxyquinoline-2-carboxylate

Methyl 6-amino-4-methoxyquinoline-2-carboxylate

Cat. No.: B15202366
M. Wt: 232.23 g/mol
InChI Key: XAGVKFYLYHFULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-4-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at position 4, an amino group at position 6, and a methyl ester at position 2. This compound’s structure combines electron-donating (methoxy) and hydrogen-bonding (amino) groups, which may enhance interactions with biological targets such as enzymes or transporters involved in multidrug resistance (MDR) .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 6-amino-4-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,13H2,1-2H3

InChI Key

XAGVKFYLYHFULK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-methoxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 6-amino-4-methoxyquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Position 4 : Methoxy (electron-donating) in the target compound vs. chloro (electron-withdrawing) in or hydroxyl in . Methoxy groups are associated with enhanced metabolic stability compared to hydroxyl groups, which may undergo glucuronidation .
  • Amino substituents are critical in modulating interactions with ATP-binding cassette (ABC) transporters like P-glycoprotein, a key target in overcoming MDR .
  • Position 2 : The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., ), though esterase-mediated hydrolysis may limit bioavailability .

Crystallographic and Physicochemical Properties

  • Crystal packing in quinoline derivatives is influenced by intermolecular interactions. For example, C–H⋯π and hydrogen-bonding interactions observed in suggest that the target compound’s amino and methoxy groups may facilitate similar stabilizing interactions.
  • Solubility trends: Amino and hydroxyl groups enhance aqueous solubility (e.g., ), while chloro and aryl groups increase lipophilicity (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.